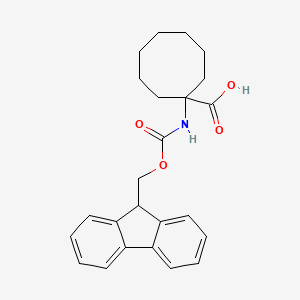

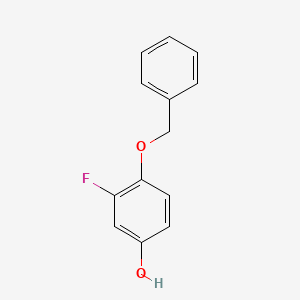

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a compound that can be associated with the family of arylpropanoic acids, which are known for their anti-inflammatory properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including ibuprofen and ketoprofen, are well-studied for their pharmacological effects. These compounds are synthesized to achieve high enantiomeric excess, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of related arylpropanoic acids involves a combination of Sharpless epoxidation followed by catalytic hydrogenolysis to control stereochemistry . This method is particularly effective for producing optically active arylpropanoic acids, which are important for their enhanced therapeutic effects and reduced side effects. The synthesis also includes palladium-catalyzed coupling reactions with enantiopure iodophenylpropanoic acids, which are prepared using the aforementioned methodology .

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as 1,2-diphenylpropane and 2,3-diphenylpropanoic acid, have been studied using NMR spectroscopy . These studies have shown that the anti-periplanar conformation of the phenyl groups is predominant. The nonbonded interaction energies between different groups, such as phenyl and carboxylic acid, have been quantified, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical behavior of related compounds under electron impact ionization has been investigated, which is relevant for understanding the mass spectrometric properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid . The study found that compounds with similar structures tend to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion. Additionally, the molecular ions can lose water, propene, or CO2, leading to the formation of various fragment ions, which are useful for structural elucidation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid are not detailed in the provided papers, the general properties of arylpropanoic acids can be inferred. These compounds typically exhibit characteristics that make them suitable for pharmaceutical applications, such as moderate solubility in water, stability under physiological conditions, and the ability to engage in hydrogen bonding due to the presence of carboxylic acid groups . The enantiomeric purity of these compounds is also a critical factor that affects their pharmacokinetics and pharmacodynamics .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : This compound has been used in the synthesis of a novel series of acetyl amino acids and dipeptides . These new compounds have potential applications in the development of new drugs due to their antibacterial and antifungal activities .

- Methods of Application or Experimental Procedures : The 2-(2’-Isopropyl-5’-methylphenoxy)acetic acid was coupled with amino acid methyl esters/dipeptides using DCC (N,N’-Dicyclohexylcarbodiimide) as a coupling agent and TEA (Triethylamine) as a base . This resulted in the formation of new 2-(2’-isopropyl-5’-methylphenoxy)acetyl amino acids and peptides .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antibacterial and antifungal activities. Some compounds were found to exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and others were found to be potent antifungal agents against pathogenic Candida albicans .

Eigenschaften

IUPAC Name |

2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDZJXMAQKEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364180 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropylphenoxy)-2-methylpropanoic acid | |

CAS RN |

669726-38-9 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)